molecular formula C11H13NO4 B13553684 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid

Cat. No.: B13553684
M. Wt: 223.22 g/mol
InChI Key: TWKOPEFITFWAKH-UHFFFAOYSA-N
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Description

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring and a pyrrole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclopentanone with maleic anhydride to form a cyclopentane derivative, which is then reacted with a pyrrole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
  • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
  • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Uniqueness

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-[(2,5-dioxopyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H13NO4/c13-9-3-4-10(14)12(9)6-7-1-2-8(5-7)11(15)16/h3-4,7-8H,1-2,5-6H2,(H,15,16)

InChI Key

TWKOPEFITFWAKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN2C(=O)C=CC2=O)C(=O)O

Origin of Product

United States

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